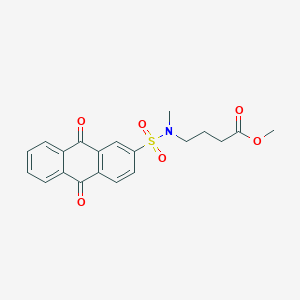

methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate is a complex organic compound that features a sulfonamide group attached to an anthracene derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate typically involves multiple steps:

-

Formation of the Anthracene Derivative: : The starting material, 9,10-dihydroanthracene, is oxidized to form 9,10-dioxo-9,10-dihydroanthracene. This oxidation can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

-

Sulfonation: : The 9,10-dioxo-9,10-dihydroanthracene is then sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.

-

Amidation: : The sulfonyl chloride intermediate is reacted with N-methylamine to form the sulfonamide.

-

Esterification: : Finally, the sulfonamide is reacted with methyl 4-bromobutanoate under basic conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the efficient handling of reagents and intermediates, as well as the purification of the final product using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The anthracene moiety can undergo further oxidation, potentially forming quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives, which may have different properties and applications.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinones or other oxidized anthracene derivatives.

Reduction: Dihydro derivatives of the original compound.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel materials. For instance, it can be utilized in the creation of organic semiconductors or as a precursor for other functional compounds.

Biology and Medicine

The compound shows promise in biological and medicinal research due to its potential as a drug candidate. The sulfonamide group is known for its antibacterial properties. Additionally, the anthracene moiety may enable intercalation with DNA, suggesting potential anticancer activity. Studies have indicated that derivatives of similar structures exhibit significant enzyme inhibition against carbonic anhydrase IX (CA IX), which is implicated in cancer progression .

Case Study : In a study by Nemr et al., novel benzenesulfonamide derivatives demonstrated selective inhibition of CA IX with IC50 values ranging from 10.93 to 25.06 nM. These compounds also induced apoptosis in breast cancer cell lines (MDA-MB-231), highlighting their potential as anticancer agents .

Industrial Applications

In industry, this compound could be utilized in developing new materials such as dyes or electronic components due to its unique electronic properties. Its application in photovoltaic cells is also being explored, leveraging its structural characteristics for energy conversion technologies.

Mecanismo De Acción

The mechanism of action of methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate would depend on its specific application. In medicinal chemistry, it may exert its effects by interacting with biological targets such as enzymes or DNA. The sulfonamide group could inhibit enzyme activity by mimicking the natural substrate, while the anthracene moiety could intercalate with DNA, disrupting replication and transcription processes.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: Lacks the butanoate ester group.

9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid: Lacks the N-methyl group and the butanoate ester.

Uniqueness

Methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate is unique due to the combination of its anthracene core, sulfonamide group, and butanoate ester. This combination imparts specific chemical properties and potential biological activities that are distinct from its analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Actividad Biológica

Methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate is a synthetic compound derived from anthracene derivatives. Its structure features a sulfonamide moiety which is known for its biological activity, particularly in medicinal chemistry. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical formula for this compound can be represented as follows:

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide group is particularly significant as it can form hydrogen bonds and coordinate with metal ions, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of anthracene have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Targeted Bacteria |

|---|---|---|---|

| Compound A | 0.015 | 0.030 | Staphylococcus aureus |

| Compound B | 0.004 | 0.008 | Escherichia coli |

| Methyl 4-(N-methyl...) | TBD | TBD | TBD |

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values suggest that the compound may possess similar or enhanced efficacy compared to established antibiotics like ampicillin .

Anticancer Activity

Anthracene derivatives have been studied for their anticancer properties. The dioxo structure may contribute to the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA intercalation.

Case Study : A study involving anthracene derivatives demonstrated that compounds with similar structural features exhibited cytotoxic effects on various cancer cell lines, leading to significant cell death at concentrations as low as 1 µM .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. Techniques such as NMR spectroscopy and mass spectrometry have been utilized to confirm the structure and purity of the synthesized compound.

Table of Characterization Data :

| Technique | Result |

|---|---|

| NMR (1H) | δ (ppm): 3.91 (s), 4.62 (s), 7.21-7.74 (aromatic protons) |

| Mass Spectrometry | Confirmed molecular weight: 363 g/mol |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate, and how can purity be maximized?

- Methodology : Start with anthraquinone sulfonic acid derivatives as precursors (e.g., 1-amino-9,10-dihydroanthracene-2-sulfonic acid derivatives ). Use nucleophilic substitution to introduce the N-methyl sulfonamido group, followed by esterification with methyl 4-bromobutanoate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in methanol can achieve >95% purity. Monitor intermediates via TLC and confirm structures using 1H NMR (e.g., δ 2.5–3.0 ppm for methylene protons adjacent to the ester group) .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish between structural isomers of this compound?

- Methodology : Compare 13C NMR chemical shifts for carbonyl groups (anthraquinone dioxo groups at ~180–190 ppm) and ester carbonyls (~170 ppm). IR spectroscopy can differentiate sulfonamide S=O stretches (1150–1350 cm−1) from ester C=O (1720–1740 cm−1). X-ray crystallography (as in ) provides definitive structural confirmation by resolving bond angles and torsional strain in the anthracene core .

Q. What solvent systems are suitable for HPLC analysis of this compound, and how can detection limits be optimized?

- Methodology : Use reverse-phase HPLC with a C18 column and mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% formic acid. UV detection at 254 nm (anthraquinone absorption band) achieves a detection limit of 0.1 µg/mL. For trace analysis, employ solid-phase extraction (SPE) with HLB cartridges and pre-concentration steps, as validated for similar anthraquinone derivatives .

Advanced Research Questions

Q. How does the electronic structure of the anthraquinone core influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density on the anthraquinone ring. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid ) can assess regioselectivity. Monitor reaction kinetics under inert conditions (Ar atmosphere) and characterize products via high-resolution mass spectrometry (HRMS) .

Q. What strategies resolve contradictions in reported biological activity data for anthraquinone sulfonamide derivatives?

- Methodology : Conduct meta-analysis of literature data, focusing on variables like assay conditions (e.g., pH, temperature) and cell lines. For example, discrepancies in cytotoxicity may arise from differences in membrane permeability (logP ~2.5–3.5 for this compound). Validate findings using standardized protocols (e.g., MTT assay in HEK293 vs. HeLa cells) and orthogonal assays (e.g., fluorescence-based apoptosis detection) .

Q. How can crystallographic data explain anomalous solubility behavior in polar aprotic solvents?

- Methodology : Analyze single-crystal X-ray diffraction data (e.g., space group P21/n, unit cell parameters a=5.168A˚,b=19.523A˚) to identify hydrogen-bonding networks between sulfonamide NH and ester carbonyl groups. Compare with solubility profiles in DMSO vs. DMF, correlating with lattice energy calculations .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Methodology : Implement design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Use split-plot designs (as in ) to account for interactions between variables. Statistical process control (SPC) charts can monitor purity (HPLC area%) and yield across batches .

Propiedades

IUPAC Name |

methyl 4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6S/c1-21(11-5-8-18(22)27-2)28(25,26)13-9-10-16-17(12-13)20(24)15-7-4-3-6-14(15)19(16)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPLDYNOUUVXGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)OC)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.